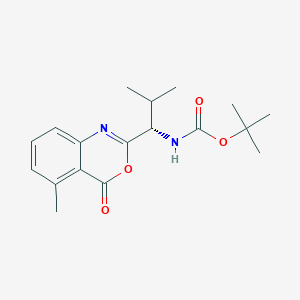
(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester, also known as MBOA-TPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. Studies have shown that this compound can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic plasticity. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a cancer therapy.
作用機序
The exact mechanism of action of (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester is not fully understood, but studies have suggested that it may modulate the activity of certain ion channels in the brain, particularly voltage-gated potassium channels. By modulating the activity of these channels, this compound may be able to alter neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the dose and route of administration. In the brain, this compound has been shown to alter neuronal excitability and synaptic plasticity, leading to changes in learning and memory. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a cancer therapy.
実験室実験の利点と制限
One advantage of using (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanism of action is relatively well-understood. However, one limitation of using this compound is that its effects can be dose-dependent and may vary depending on the route of administration.
将来の方向性
There are several potential future directions for research on (1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester. One area of interest is the development of this compound derivatives that may have improved efficacy or reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, particularly in the context of long-term use.
合成法
(1-(5-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester can be synthesized through a multi-step process involving the reaction of 2-methylpropylamine with 2-acetylbenzoic acid to form 5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl acetic acid. This intermediate product is then reacted with isobutyl chloroformate to form this compound.
特性
CAS番号 |
108562-42-1 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-10(2)14(20-17(22)24-18(4,5)6)15-19-12-9-7-8-11(3)13(12)16(21)23-15/h7-10,14H,1-6H3,(H,20,22)/t14-/m0/s1 |
InChIキー |
VSYABKQYUKTACZ-AWEZNQCLSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C(C(C)C)NC(=O)OC(C)(C)C |
同義語 |
(1-(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 5-MOBCE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



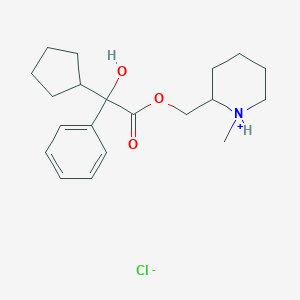

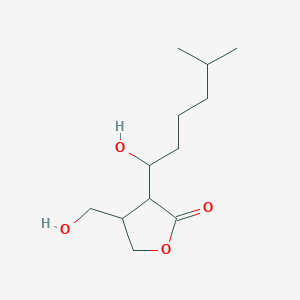
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
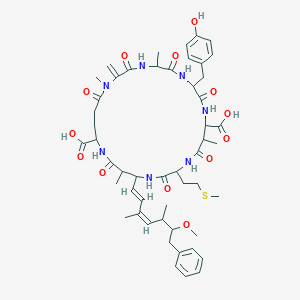




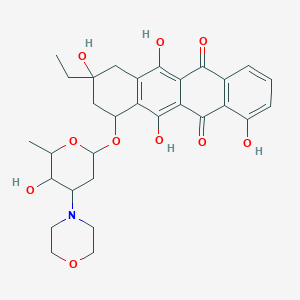
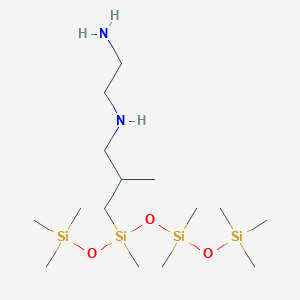
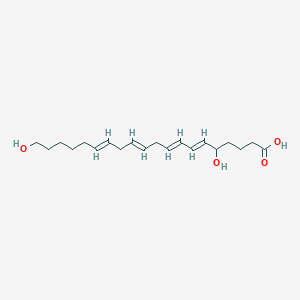
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
